molecular formula C20H17FN2O2 B6547072 1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-54-8

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547072
CAS No.: 946256-54-8
M. Wt: 336.4 g/mol
InChI Key: SKIOOKOBXGFKGK-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorobenzyl group at the 1-position and a 3-methylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₀H₁₇FN₂O₂, with a molecular weight of 336.36 g/mol. The compound’s structure combines a dihydropyridinone core with aromatic substituents, a design often employed in medicinal chemistry to optimize pharmacokinetic properties and target binding.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-3-2-4-18(11-14)22-20(25)16-7-10-19(24)23(13-16)12-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIOOKOBXGFKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their structural variations, alongside physicochemical properties where available:

Compound Name Molecular Formula Substituents (Benzyl Group) N-Aryl Substituent Molecular Weight (g/mol) Key Differences Reference
1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Target) C₂₀H₁₇FN₂O₂ 4-fluorophenyl 3-methylphenyl 336.36 Reference compound
1-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (G843-1042) C₂₀H₁₇FN₂O₂ 2-fluorophenyl 3-methylphenyl 336.36 Fluorine position on benzyl
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (G843-0223) C₂₀H₁₆ClFN₂O₂ 4-fluorophenyl 5-chloro-2-methylphenyl 370.81 Chlorine addition on N-aryl
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (BG16148) C₂₀H₁₇ClN₂O₂ 2-chlorophenyl 3-methylphenyl 352.81 Chlorine vs. fluorine on benzyl
1-[(3-methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide C₂₃H₂₄N₂O₂ 3-methylphenyl 4-isopropylphenyl 360.45 Alkyl substitution on N-aryl
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) C₂₃H₂₁N₃O₃ Benzyl 3-cyclopropylcarbamoylphenyl 387.43 Pyridine core with cyclopropylcarbamoyl

Substituent Position and Electronic Effects

  • Fluorine Position on Benzyl Group: The target compound’s 4-fluorobenzyl group (para position) contrasts with G843-1042’s 2-fluorobenzyl (ortho).
  • Halogen Exchange : Replacing fluorine with chlorine (e.g., BG16148) increases molecular weight and lipophilicity (Cl: +34.45 g/mol vs. F: +18.99 g/mol), which may influence membrane permeability and target engagement .

N-Aryl Modifications

  • Alkyl-Substituted N-Aryl (C₂₃H₂₄N₂O₂) : The 4-isopropyl group increases hydrophobicity, which could enhance CNS penetration but reduce aqueous solubility .

Core Heterocycle Variations

  • Pyridazine vs. Pyridine Cores : Compound 8 (pyridazine core) differs from the target compound’s pyridine structure. Pyridazines generally exhibit higher polarity and altered hydrogen-bonding capacity, impacting solubility and target selectivity .

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